

(R)-GSK-3685032: A Highly Selective DNMT1 Inhibitor Outperforming Previous Generations

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Compound of Interest		
Compound Name:	(R)-GSK-3685032	
Cat. No.:	B15359747	Get Quote

(R)-GSK-3685032 has emerged as a first-in-class, reversible, and highly selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), demonstrating significant advantages in potency and tolerability over existing DNA hypomethylating agents. Extensive preclinical data confirms its precise targeting of DNMT1, offering a promising alternative for epigenetic cancer therapy with a potentially wider therapeutic window.

(R)-GSK-3685032 distinguishes itself from earlier DNMT inhibitors, such as the nucleoside analogs decitabine (DAC) and 5-azacytidine (AZA), through its unique non-covalent mechanism of action.[1] Unlike DAC and AZA, which are incorporated into DNA and form irreversible covalent bonds with DNMT enzymes, leading to their degradation and potential off-target effects, (R)-GSK-3685032 acts as a competitive inhibitor.[1] It vies with the DNMT1 active-site loop for binding to hemimethylated DNA, resulting in a selective and reversible inhibition of the enzyme's activity.[1] This novel mechanism avoids the DNA damage-induced toxicities associated with traditional hypomethylating agents.[1]

Superior Selectivity Profile

Biochemical assays have consistently demonstrated the remarkable selectivity of **(R)-GSK-3685032** for DNMT1 over other DNMT isoforms. In vitro studies have established its half-maximal inhibitory concentration (IC50) for DNMT1 at a potent 0.036 μ M.[2][3][4] Crucially, the compound exhibits over 2,500-fold greater selectivity for DNMT1 compared to the de novo methyltransferases DNMT3A and DNMT3B.[2][5] This high degree of selectivity is a key differentiator from less selective inhibitors and contributes to its improved safety profile.



Compound	Target(s)	IC50 (DNMT1)	Selectivity vs. DNMT3A/3B	Mechanism of Action
(R)-GSK- 3685032	DNMT1	0.036 μΜ	>2,500-fold	Reversible, non-covalent, competitive with hemi-methylated DNA
Decitabine (DAC)	DNMT1, DNMT3A, DNMT3B	Varies	Non-selective	Irreversible, covalent adduct formation after DNA incorporation
5-Azacytidine (AZA)	DNMT1, DNMT3A, DNMT3B	Varies	Non-selective	Irreversible, covalent adduct formation after DNA incorporation
RG-108	DNMTs	Micromolar range	Less selective	Non-nucleoside, active site binding
SGI-1027	DNMTs	Micromolar range	Less selective	Non-nucleoside, competitive with S- adenosylmethion ine

Experimental Determination of DNMT1 Selectivity

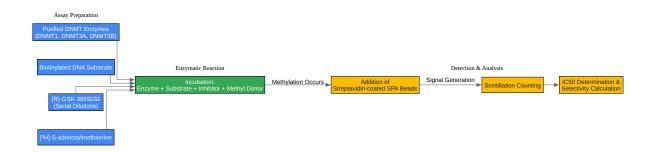
The selectivity of **(R)-GSK-3685032** was established through rigorous in vitro enzymatic assays. A common method involves a high-throughput screening approach, such as a Scintillation Proximity Assay (SPA) or a fluorescence-coupled assay, to measure the inhibitory activity of the compound against purified recombinant DNMT enzymes.



Experimental Protocol: Scintillation Proximity Assay (SPA) for DNMT1 Activity

- Enzyme and Substrate Preparation: Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes are purified. A biotinylated DNA duplex containing CpG sites is used as the substrate, and S-adenosyl-L-[methyl-3H]methionine serves as the methyl donor.
- Reaction Mixture: The assay is performed in multi-well plates. Each well contains the
 respective DNMT enzyme, the biotinylated DNA substrate, and varying concentrations of the
 test compound, (R)-GSK-3685032.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-3H]methionine. The plate is then incubated to allow for DNA methylation to occur.
- Detection: Streptavidin-coated SPA beads are added to each well. These beads bind to the biotinylated DNA substrate. As the [³H]-methyl groups are transferred to the DNA, they are brought into close proximity to the scintillant embedded in the beads, generating a light signal that is detected by a microplate scintillation counter.
- Data Analysis: The amount of light emitted is proportional to the level of DNA methylation and, therefore, the enzyme activity. The IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a doseresponse curve. The selectivity is then determined by comparing the IC50 values for DNMT1 to those for DNMT3A and DNMT3B.





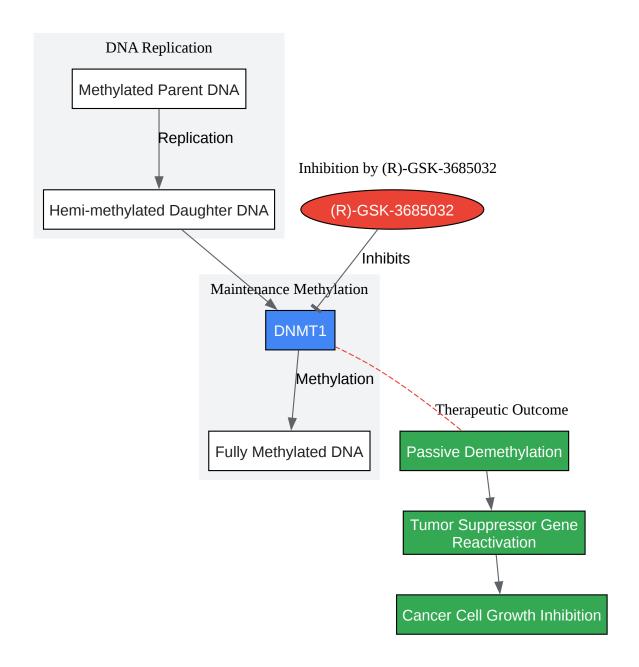
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Workflow for determining DNMT1 selectivity using a Scintillation Proximity Assay.

Signaling Pathway Context

DNMT1 plays a crucial role in maintaining DNA methylation patterns during cell division, which is essential for gene silencing and genomic stability. Dysregulation of DNMT1 is a hallmark of many cancers, leading to the aberrant silencing of tumor suppressor genes. By selectively inhibiting DNMT1, **(R)-GSK-3685032** can lead to passive demethylation of DNA during replication, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.





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Mechanism of action of **(R)-GSK-3685032** in the context of DNMT1-mediated DNA methylation.



In conclusion, the highly selective nature of **(R)-GSK-3685032** for DNMT1, supported by robust experimental data, positions it as a superior next-generation epigenetic therapeutic agent. Its distinct mechanism of action and favorable selectivity profile compared to older DNMT inhibitors underscore its potential for more effective and better-tolerated cancer treatments.

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